4-(Piperidin-4-yloxy)pyridine-2-carboxamide
Overview
Description
4-(Piperidin-4-yloxy)pyridine-2-carboxamide is a chemical compound that features a piperidine ring attached to a pyridine ring via an oxygen atom, with a carboxamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide typically involves the reaction of 4-hydroxypyridine-2-carboxamide with piperidine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce piperidine-substituted pyridine derivatives.
Scientific Research Applications
4-(Piperidin-4-yloxy)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yloxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-(Piperidin-4-yloxy)pyridine: Lacks the carboxamide group, making it less polar.
4-(Piperidin-4-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
Uniqueness
4-(Piperidin-4-yloxy)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(Piperidin-4-yloxy)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring linked to a pyridine-2-carboxamide moiety, contributing to its unique chemical properties. Its IUPAC name reflects its structural components, which are pivotal in dictating its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduction in cancer cell viability |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research suggests that the compound may modulate enzyme activity or receptor interactions, leading to altered cellular responses.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with receptors involved in signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 µg/mL, highlighting its potential as an antimicrobial agent .
- Anticancer Research : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique biological profiles:
Table 2: Comparison with Similar Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
1-(2,2-Diethoxyethyl)-4-methoxypiperidine | Antimicrobial | Different functional groups |
Quinoline derivatives | Antimicrobial/Anticancer | Varying structural frameworks |
Benzimidazole derivatives | Limited activity | Lack of piperidine moiety |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by the compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
4-piperidin-4-yloxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFHPWVBDVMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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